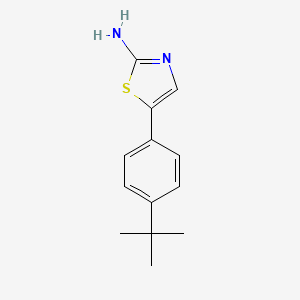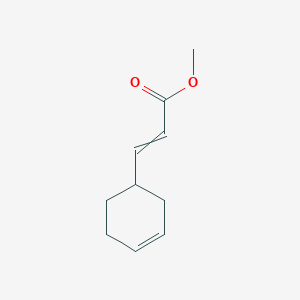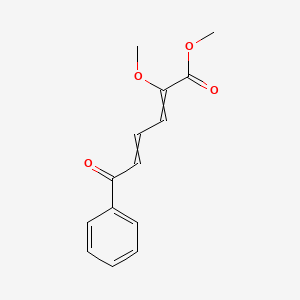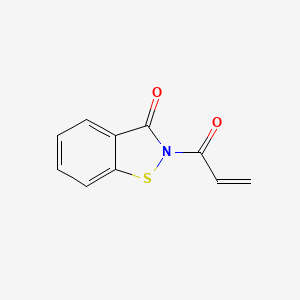![molecular formula C10H13NO4S B14339676 1-[3-(Methanesulfinyl)propoxy]-4-nitrobenzene CAS No. 105412-24-6](/img/structure/B14339676.png)
1-[3-(Methanesulfinyl)propoxy]-4-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(Methanesulfinyl)propoxy]-4-nitrobenzene is an organic compound characterized by the presence of a nitro group attached to a benzene ring, along with a methanesulfinyl group linked through a propoxy chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Methanesulfinyl)propoxy]-4-nitrobenzene typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of strong acids or bases, along with specific solvents to facilitate the desired transformations .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for scaling up the synthesis while maintaining safety and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 1-[3-(Methanesulfinyl)propoxy]-4-nitrobenzene can undergo various chemical reactions, including:
Oxidation: The methanesulfinyl group can be further oxidized to a sulfone under appropriate conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Electrophiles like halogens or sulfonyl chlorides in the presence of Lewis acids.
Major Products:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
1-[3-(Methanesulfinyl)propoxy]-4-nitrobenzene has found applications in several areas of scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-[3-(Methanesulfinyl)propoxy]-4-nitrobenzene exerts its effects involves interactions with specific molecular targets. The nitro group can participate in redox reactions, while the methanesulfinyl group may interact with nucleophiles. These interactions can modulate various biochemical pathways, leading to the observed effects .
Comparación Con Compuestos Similares
1-[3-(Methanesulfonyl)propoxy]-4-nitrobenzene: Similar structure but with a sulfone group instead of a sulfoxide.
1-[3-(Methanesulfinyl)propoxy]-4-aminobenzene: Similar structure but with an amine group instead of a nitro group.
Uniqueness: The presence of both a nitro and a methanesulfinyl group allows for diverse chemical transformations and interactions .
Propiedades
Número CAS |
105412-24-6 |
|---|---|
Fórmula molecular |
C10H13NO4S |
Peso molecular |
243.28 g/mol |
Nombre IUPAC |
1-(3-methylsulfinylpropoxy)-4-nitrobenzene |
InChI |
InChI=1S/C10H13NO4S/c1-16(14)8-2-7-15-10-5-3-9(4-6-10)11(12)13/h3-6H,2,7-8H2,1H3 |
Clave InChI |
GGPZVXSSVPXUQG-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)CCCOC1=CC=C(C=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


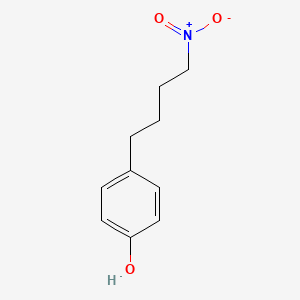

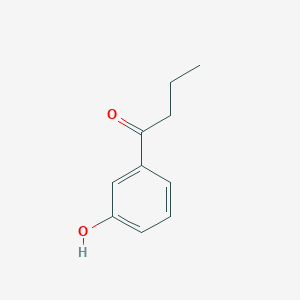
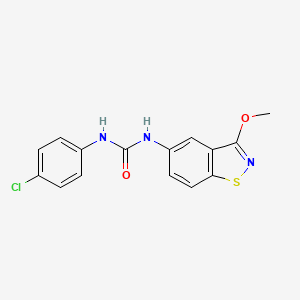
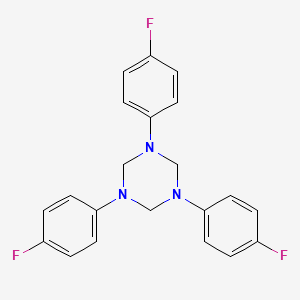
![1-Azabicyclo[3.2.1]octane-7-carboxamide](/img/structure/B14339620.png)

![1-Ethenyl-2-methyl-5-[1-(2-methyl-1H-pyrrol-1-yl)ethyl]-1H-pyrrole](/img/structure/B14339647.png)

